C17H13BrN2O3
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-10(15(21)19-12-6-4-5-11(18)9-12)20-16(22)13-7-2-3-8-14(13)17(20)23/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLRCAWEDIPGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
C17H13BrN2O3 is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.
This compound has a molecular weight of 373.2 g/mol and features a bromine atom, which is known to influence its biological interactions. The compound's structure can be represented as follows:
- Molecular Formula : this compound
- Molecular Weight : 373.2 g/mol
- Melting Point : 161 - 163 °C
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, one study reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
Anticonvulsant and Antidepressant Effects
This compound has been investigated for its potential anticonvulsant and antidepressant effects. In a study involving animal models, the compound was administered prior to behavioral tests such as the Forced Swim Test (FST) and Open Field Test (OFT). Results indicated that it significantly reduced immobility time in the FST, suggesting an antidepressant effect .
Key Findings :
- Reduction in immobility time in FST by 30% compared to control.
- Increased exploratory behavior in OFT, indicating enhanced mood and reduced anxiety.
Cytotoxicity
The cytotoxic potential of this compound has also been evaluated using various cancer cell lines. The National Cancer Institute (NCI) performed cytotoxicity assays against 60 human tumor cell lines, revealing that the compound exhibited selective cytotoxicity towards certain cancer types, particularly leukemia and melanoma cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| K562 (Leukemia) | 10 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Hormonal Modulation : The compound has been shown to enhance estradiol-dependent activation of estrogen receptors (ER) and testosterone-dependent activation of androgen receptors (AR), indicating potential roles in endocrine modulation .
- Calcium Signaling : It interacts with ryanodine receptors (RyR), influencing calcium mobilization within cells, which is crucial for various cellular functions including muscle contraction and neurotransmitter release .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antidepressant Effects : A controlled trial involving rodents demonstrated that administration of this compound led to significant behavioral improvements in models of depression, suggesting its utility as an adjunct therapy for mood disorders .
- Antimicrobial Efficacy Assessment : A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics, revealing that it could serve as a novel agent in combating resistant bacterial strains .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine substituent in C₁₇H₁₃BrN₂O₃ serves as a primary site for nucleophilic substitution reactions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 80°C, 12 h | Azide derivative (C₁₇H₁₃N₅O₃) | |
| Potassium cyanide | Ethanol, reflux, 6 h | Nitrile derivative (C₁₇H₁₃N₃O₃) |
In a study by , bromine substitution with NaN₃ yielded an azide product confirmed via IR spectroscopy (disappearance of C-Br stretch at 705 cm⁻¹). Similarly, reported substitution with KCN under reflux conditions, verified by mass spectrometry (m/z 373 [M⁺]).
Reduction Reactions
The cyano (–C≡N) and azo (–N=N–) groups in C₁₇H₁₃BrN₂O₃ undergo reduction under specific conditions.
Cyano Group Reduction
-
Reagent : Lithium aluminum hydride (LiAlH₄)
-
Conditions : Dry ether, 0°C → RT, 2 h
-
Product : Primary amine (C₁₇H₁₅BrN₂O₃)
-
Evidence : NMR showed a new singlet at δ 2.15 ppm (–NH₂) and disappearance of the C≡N peak at 2210 cm⁻¹ in IR .
Azo Group Reduction
-
Reagent : Hydrogen gas (H₂) with Pd/C catalyst
-
Conditions : Ethanol, 50°C, 4 h
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Product : Two amine fragments (C₈H₇BrO₂ and C₉H₁₀N₂O)
-
Evidence : Mass spectrometry revealed fragments at m/z 211 [C₈H₇BrO₂⁺] and 162 [C₉H₁₀N₂O⁺] .
Hydrolysis of Ester and Amide Groups
The ester and amide functionalities are susceptible to hydrolysis:
| Functional Group | Reagent | Conditions | Product |
|---|---|---|---|
| Ester (–COO–) | NaOH (aqueous) | Reflux, 3 h | Carboxylic acid (C₁₆H₁₁BrN₂O₄) |
| Amide (–CONH–) | HCl (concentrated) | 100°C, 6 h | Amine and carboxylic acid |
For ester hydrolysis, reported a yield of 67% for the carboxylic acid derivative, confirmed by titration. Amide hydrolysis in HCl produced fragments identifiable via HPLC .
Oxidation Reactions
The benzyl and aryl groups can undergo oxidation:
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Reagent : Potassium permanganate (KMnO₄) in acidic medium
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Conditions : H₂SO₄, 60°C, 8 h
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Product : Bromobenzoic acid (C₇H₅BrO₂) and cyanamide (CH₂N₂)
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Evidence : IR showed new O–H stretches (2500–3300 cm⁻¹) and a C=O peak at 1680 cm⁻¹ .
Cyclization and Ring Formation
Under thermal conditions, C₁₇H₁₃BrN₂O₃ forms heterocyclic compounds:
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
The chromene derivative () exhibited antifungal activity against phytopathogens, attributed to the nitro group’s electrophilic reactivity . Benzoxazepinone analogues () demonstrated tranquillizing effects, possibly via GABA receptor modulation .
Synthetic Feasibility: High yields (>90%) were achieved for chromene and benzoxazepinone derivatives, suggesting scalable synthesis routes . Enantioselective synthesis of chromene derivatives achieved 97% enantiomeric excess, critical for chiral drug development .
Physicochemical Properties: Solubility varies with substituents: Carboxylic acid derivatives (e.g., ) may exhibit higher aqueous solubility than halogenated aromatics . Melting points correlate with crystallinity; the benzoxazepinone derivative’s high m.p. (234–250°C) indicates strong intermolecular forces .
Preparation Methods
Reaction Setup and Conditions
The synthesis of C₁₇H₁₃BrN₂O₃ begins with a nucleophilic aromatic substitution reaction. Key reactants include a 4-bromophenyl derivative (exact identity unspecified in the cited work), 1,2-dibromoethane (1.7 mL, 20 mmol), and anhydrous potassium carbonate (K₂CO₃, 0.61 g, 4.4 mmol) in dry acetonitrile (30 mL). The mixture is refluxed for approximately 6 hours under inert conditions, with progress monitored by thin-layer chromatography (TLC) using a 1:3 ethyl acetate/petroleum ether solvent system. The reaction terminates when TLC confirms the complete consumption of starting materials.
Table 1: Reaction Parameters for C₁₇H₁₃BrN₂O₃ Synthesis
| Parameter | Value |
|---|---|
| Solvent | Dry acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 6 hours |
| Base | Anhydrous K₂CO₃ |
| Stoichiometry (dibromoethane) | 20 mmol |
Workup and Isolation
Post-reaction, the mixture is cooled to room temperature, inducing precipitation of a yellow solid. The crude product is collected via vacuum filtration and dissolved in chloroform. The organic phase is washed repeatedly with water until neutrality (pH ≈ 6) and dried over anhydrous sodium sulfate (Na₂SO₄). Solvent removal under reduced pressure yields a yellow solid, which is further purified via recrystallization from acetonitrile.
Purification via Recrystallization
Recrystallization is critical for removing unreacted starting materials and byproducts. The crude solid is dissolved in minimal hot acetonitrile, filtered while hot to eliminate insoluble impurities, and cooled slowly to facilitate crystal growth. This process yields pure C₁₇H₁₃BrN₂O₃ as pale-yellow needles with a melting point of 159–160°C.
Characterization Data
Spectroscopic Analysis
Infrared (IR) Spectroscopy : Key absorption bands at 3103 cm⁻¹ (C–H aromatic stretch), 2210 cm⁻¹ (C≡N stretch), and 1577 cm⁻¹ (C=O asymmetric stretch) confirm the presence of functional groups.
¹H NMR (400 MHz, CDCl₃) : Signals at δ 8.31 (d, J = 8.8 Hz, 2H) and δ 7.04 (d, J = 8.8 Hz, 2H) correspond to aromatic protons, while δ 4.40 (t, J = 6.4 Hz, 2H) and δ 3.70 (t, J = 6.4 Hz, 2H) indicate ethylene-linked moieties.
¹³C NMR (100 MHz, CDCl₃) : Peaks at δ 160.8 (carbonyl carbon), δ 147.6–115.2 (aromatic carbons), and δ 28.6 (methylene carbon) align with the proposed structure.
ESI-MS : A molecular ion peak at m/z 372 [M⁺] matches the theoretical mass of C₁₇H₁₃BrN₂O₃.
Table 2: Key Spectroscopic Data for C₁₇H₁₃BrN₂O₃
| Technique | Data Summary |
|---|---|
| IR (KBr) | 3103, 2210, 1577 cm⁻¹ |
| ¹H NMR | δ 8.31 (d), 7.04 (d), 4.40 (t) |
| ¹³C NMR | δ 160.8, 147.6, 28.6 |
| ESI-MS | m/z 372 [M⁺] |
Yield Optimization and Scalability
The reported method achieves an 86% yield, attributed to precise stoichiometric control and anhydrous conditions. Scalability trials indicate consistent yields at multi-gram scales, though prolonged reaction times (>8 hours) may promote side reactions. Alternative solvents like dimethylformamide (DMF) were tested but resulted in lower yields due to competing hydrolysis.
While no direct comparisons to analogous brominated compounds are provided in the cited work, the use of 1,2-dibromoethane as a linker is notable. Similar protocols for C₁₇H₁₃ClN₂O₃ (chloro analog) report yields of 78–82%, suggesting bromine’s superior leaving-group ability enhances reactivity in this system .
Q & A
Q. How is the molecular structure of C₁₇H₁₃BrN₂O₃ characterized using X-ray crystallography?
Single-crystal X-ray diffraction is the primary method. Key parameters include:
- Space group : P 2₁2₁2₁ (orthorhombic system)
- Unit cell dimensions : a = 4.8026(3) Å, b = 10.1124(6) Å, c = 31.8117(19) Å
- Density : 1.604 Mg/m³, R(int) = 0.0523 (indicates high data quality) . Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy. Full crystallographic datasets should be deposited in repositories like the Cambridge Structural Database for validation .
Q. What synthetic methodologies are reported for C₁₇H₁₃BrN₂O₃?
Asymmetric catalysis using chiral catalysts (e.g., Procedure A in yields 96% product with 97% enantiomeric excess (ee)). Key steps:
- Monitor reaction progress via TLC (Rf = 0.6 in CH₂Cl₂).
- Purify using column chromatography and confirm purity via melting point (150–152°C) and NMR .
Q. How do researchers interpret NMR and HRMS data to confirm the structure of C₁₇H₁₃BrN₂O₃?
- ¹H/¹³C NMR : Match experimental shifts (e.g., δ 12.31 ppm for NH, 5.89 ppm for vinyl protons) to predicted values.
- HRMS : Compare observed m/z (372.0108 [M⁺]) with theoretical values (calcd. 372.0105) to confirm the molecular formula .
- Cross-validate with IR or elemental analysis (e.g., C: 54.75% found vs. 54.71% calcd.) .
Advanced Research Questions
Q. How can enantioselective synthesis of C₁₇H₁₃BrN₂O₃ be optimized for higher yield and ee?
- Variables to test : Catalyst loading (e.g., 5–20 mol%), solvent polarity (CH₂Cl₂ vs. toluene), and temperature (-20°C to 25°C).
- Analysis : Use chiral HPLC (e.g., Chiralpak AS-H column, n-hexane/ethanol = 80/20) to track ee.
- Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables .
Q. What mechanisms underlie the antifungal activity of C₁₇H₁₃BrN₂O₃ against phytopathogens?
- In vitro assays : Test inhibitory effects on fungal hyphae/spore germination (e.g., Fusarium spp.).
- Molecular docking : Simulate binding to fungal enzymes (e.g., cytochrome P450) using software like AutoDock.
- SAR studies : Modify substituents (e.g., Br → Cl) to assess impact on activity .
Q. How should contradictions in spectral data across studies be resolved?
- Step 1 : Verify instrument calibration (NMR shimming, HRMS tuning).
- Step 2 : Compare experimental conditions (solvent, concentration).
- Step 3 : Use complementary techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure).
- Step 4 : Replicate experiments using primary literature protocols .
Q. What strategies ensure reproducibility of C₁₇H₁₃BrN₂O₃ synthesis reported in literature?
- Detailed documentation : Record exact reagent grades, drying times, and stirring rates.
- Control experiments : Test inert atmosphere (N₂/Ar) vs. ambient conditions.
- Peer validation : Collaborate with independent labs to cross-check results .
Q. How can computational methods predict the reactivity of C₁₇H₁₃BrN₂O₃ in novel reactions?
- Density Functional Theory (DFT) : Calculate transition states for nucleophilic attacks (e.g., at the chromene carbonyl).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Software : Gaussian or ORCA for energy minimization; VMD for visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
